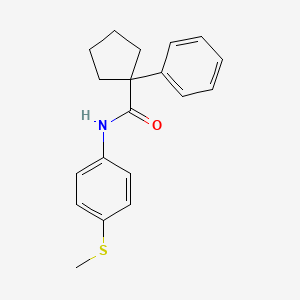

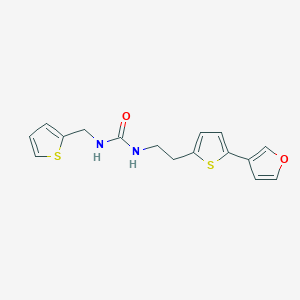

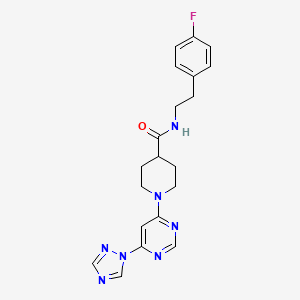

![molecular formula C20H19N5O B2775517 5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 895093-75-1](/img/structure/B2775517.png)

5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3-Triazoles and 1,2,4-oxadiazoles are classes of compounds that have received a great deal of attention in academia and industry . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis Analysis

The synthesis of 1,2,3-triazoles often involves the use of “Click” chemistry, a term that refers to a collection of reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles and 1,2,4-oxadiazoles typically includes a five-membered ring containing three nitrogen atoms. The exact structure of “5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole” would need to be confirmed through techniques such as NMR, IR, and mass spectrometry .Applications De Recherche Scientifique

Corrosion Inhibition

The corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid were studied, indicating their potential as protective agents against metal corrosion. The derivatives showed increased charge transfer resistance, indicating the formation of a protective layer on the mild steel surface, substantiated by SEM micrographs. These findings suggest their application in materials science, particularly in corrosion prevention technologies (Ammal et al., 2018).

Catalysis in Green Chemistry

The synthesis of substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and their use in palladium(II) complexes demonstrate high-turnover catalysis in aqueous media for C-C cross-coupling reactions. This research highlights the compound's significance in green chemistry, offering a sustainable approach to chemical reactions and catalysis (Bumagin et al., 2018).

Antimicrobial Activity

Several studies focus on the antimicrobial properties of 1,2,4-oxadiazole and 1,2,4-triazole derivatives. These compounds have been shown to possess good to moderate activities against various microorganisms, highlighting their potential in the development of new antimicrobial agents. The broad spectrum of activity includes antibacterial, antifungal, and anti-tubercular effects, suggesting their utility in pharmaceutical applications and the development of new therapies for infectious diseases (Bektaş et al., 2010), (Jafari et al., 2017).

Anticancer Potential

The pharmacological evaluation of newly synthesized 1,2,4-triazoles revealed their potential as anticancer agents. These compounds were tested against Mycobacterium tuberculosis and various bacteria and fungi, showing promising results in inhibiting tumor growth and microbial infection. This underscores the potential application of these compounds in cancer therapy and the development of new anticancer drugs (Patel et al., 2010).

Liquid Crystalline Properties

Research on bent-shaped 1,3,4-oxadiazole-based compounds revealed their liquid crystalline properties, including nematic and smectic A phases. This finding opens up applications in the field of materials science, particularly in the development of liquid crystal displays (LCDs) and other optical devices that require specific molecular orientations and properties for their functionality (Zhu et al., 2009).

Mécanisme D'action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other triazole and oxadiazole compounds, it may bind to its target(s) and modulate their activity .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in urine .

Result of Action

It’s likely that the compound’s effects depend on its specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature might denature the compound, reducing its efficacy .

Orientations Futures

Propriétés

IUPAC Name |

5-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c1-4-15-6-5-7-17(12-15)25-14(3)18(22-24-25)20-21-19(23-26-20)16-10-8-13(2)9-11-16/h5-12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHRJMUIERUCHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

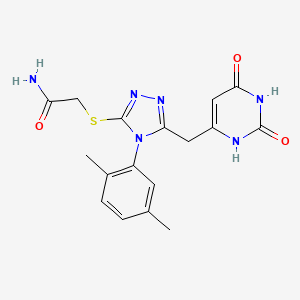

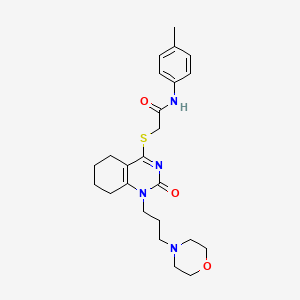

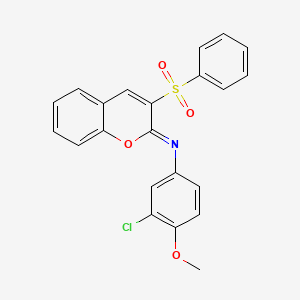

![(Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2775439.png)

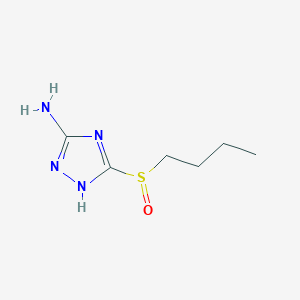

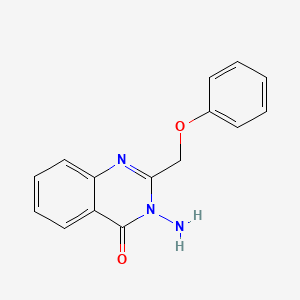

![N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B2775448.png)

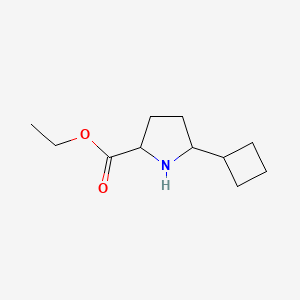

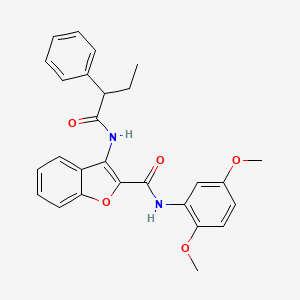

![N-{4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2775456.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2775457.png)